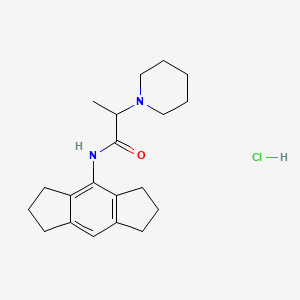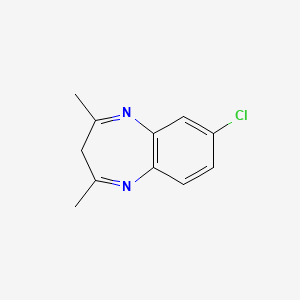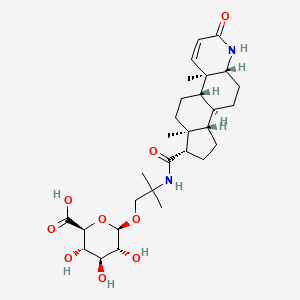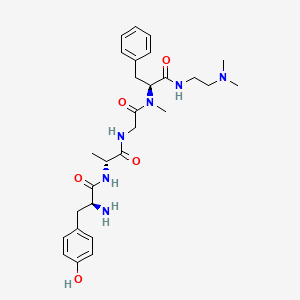
Enkephalin, alanyl(2)-N-(2-(dimethylamino)ethyl)-N(alpha)-methyl-phenylalaninamide(4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enkephalin, alanyl(2)-N-(2-(dimethylamino)ethyl)-N(alpha)-methyl-phenylalaninamide(4)- is a synthetic opioid peptide. It is a modified form of enkephalin, which is a naturally occurring peptide that functions as a neurotransmitter and neuromodulator. Enkephalins are part of the endogenous opioid system and play a crucial role in pain modulation, stress response, and reward mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Enkephalin, alanyl(2)-N-(2-(dimethylamino)ethyl)-N(alpha)-methyl-phenylalaninamide(4)- involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of high-throughput techniques and optimization of reaction conditions are crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Enkephalin, alanyl(2)-N-(2-(dimethylamino)ethyl)-N(alpha)-methyl-phenylalaninamide(4)- undergoes various chemical reactions, including:
Oxidation: The methionine residue in enkephalins can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
Applications De Recherche Scientifique
Enkephalin, alanyl(2)-N-(2-(dimethylamino)ethyl)-N(alpha)-methyl-phenylalaninamide(4)- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain, stress, and reward pathways.
Medicine: Explored for potential therapeutic applications in pain management and neuroprotection.
Industry: Utilized in the development of new opioid peptides with improved efficacy and reduced side effects.
Mécanisme D'action
The compound exerts its effects by binding to opioid receptors, primarily the delta and mu receptors. This binding leads to the activation of intracellular signaling pathways, including the inhibition of adenylate cyclase, reduction of cAMP levels, and activation of potassium channels. These actions result in hyperpolarization of neurons and inhibition of neurotransmitter release, leading to analgesic and neuromodulatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methionine enkephalin: A naturally occurring enkephalin with a similar structure.
Leucine enkephalin: Another naturally occurring enkephalin with leucine instead of methionine.
D-Ala2, D-Leu5 enkephalin: A synthetic analog with enhanced stability and potency.
Uniqueness
Enkephalin, alanyl(2)-N-(2-(dimethylamino)ethyl)-N(alpha)-methyl-phenylalaninamide(4)- is unique due to its specific modifications, which enhance its stability and receptor selectivity. These modifications make it a valuable tool for studying opioid receptor interactions and developing new therapeutic agents.
Propriétés
Numéro CAS |
75638-63-0 |
|---|---|
Formule moléculaire |
C28H40N6O5 |
Poids moléculaire |
540.7 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C28H40N6O5/c1-19(32-27(38)23(29)16-21-10-12-22(35)13-11-21)26(37)31-18-25(36)34(4)24(17-20-8-6-5-7-9-20)28(39)30-14-15-33(2)3/h5-13,19,23-24,35H,14-18,29H2,1-4H3,(H,30,39)(H,31,37)(H,32,38)/t19-,23+,24+/m1/s1 |
Clé InChI |
KRWUPJRFKUZPCP-YGOYIFOWSA-N |
SMILES isomérique |
C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCN(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canonique |
CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCN(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




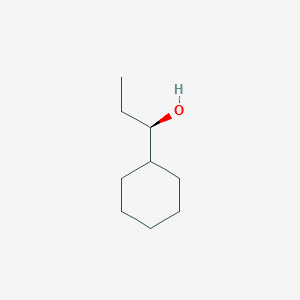


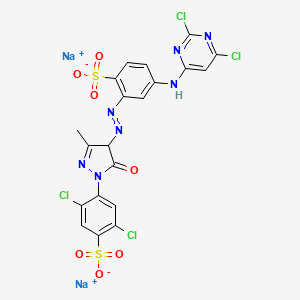
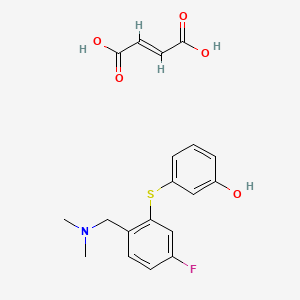
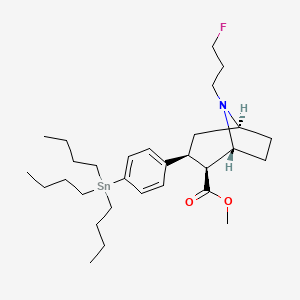
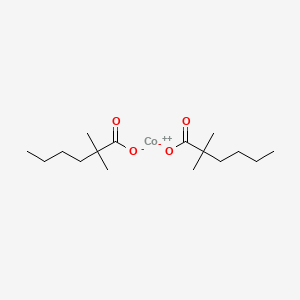

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12784589.png)
